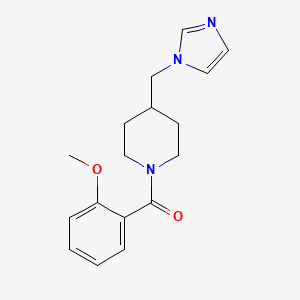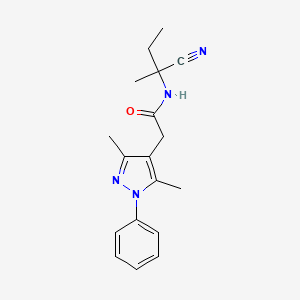
5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields . Treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of NaHCO3 provided 5-substituted 4-iodo-1-tosylpyrazoles in good yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 . The molecular weight of the compound is 308.12 .Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For instance, they undergo a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Pyrazole Derivatives as Building Blocks
5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole is part of a family of iodinated pyrazole derivatives. These compounds are valuable in research fields like CropScience and oncology. They serve as building blocks for creating new chemical entities featuring a pyrazole nucleus, essential for various synthetic applications (Guillou et al., 2011).
Catalysis and Organic Synthesis
In organic synthesis, pyrazole derivatives are used as precursors in Sonogashira-type cross-coupling reactions. These reactions facilitate the synthesis of diverse pyrazole-based compounds, which could have various applications in material science and medicinal chemistry (Arbačiauskienė et al., 2011).
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of pyrazole derivatives, including those similar to this compound, have been extensively studied. Techniques like X-ray diffraction and density functional theory (DFT) provide insights into their molecular geometry and electronic structure, which are crucial for understanding their chemical behavior (Viveka et al., 2016).
Development of New Chemical Entities
Pyrazole derivatives are starting points for the synthesis of various new chemical entities. Their versatility in chemical reactions, such as N-arylation and Suzuki-Miyaura cross-coupling, makes them valuable in the development of novel compounds for potential therapeutic or industrial applications (Guillou & Janin, 2010).
Metal Coordination Polymers
Pyrazole-based ligands, including derivatives of this compound, are used to synthesize metal coordination polymers. These polymers find applications in various fields, including catalysis, material science, and potentially in drug delivery systems (Cheng et al., 2017).
properties
IUPAC Name |
5-ethyl-4-iodo-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-4-8-7(9)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPTTLYEQJXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)
![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)
![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)
![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)


![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)
![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)
![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)